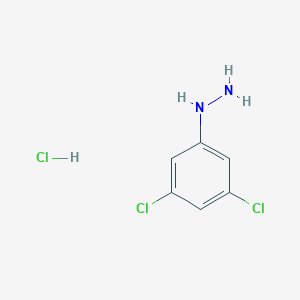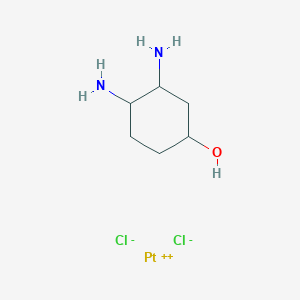
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II), also known as oxaliplatin, is a platinum-based chemotherapy drug used in the treatment of various types of cancer. It was first approved by the US Food and Drug Administration (FDA) in 2002 for the treatment of colorectal cancer.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) can be achieved by a multi-step process involving the reaction of appropriate starting materials.
Starting Materials
Cyclohexanediamine, Platinum(II) chloride, Sodium hydroxide, Hydrogen peroxide, Hydrochloric acid, Wate
Reaction
Step 1: Dissolve cyclohexanediamine in water and add sodium hydroxide to adjust the pH to 10-11., Step 2: Add platinum(II) chloride to the solution and stir for 2-3 hours at room temperature., Step 3: Add hydrogen peroxide dropwise to the reaction mixture until the color changes to yellow., Step 4: Acidify the solution with hydrochloric acid to a pH of 2-3., Step 5: Filter the precipitate and wash with water to obtain the desired product.
Wirkmechanismus
Oxaliplatin works by interfering with DNA synthesis and replication in cancer cells, ultimately leading to cell death. It forms DNA adducts that inhibit DNA synthesis and cause DNA damage, leading to apoptosis or programmed cell death.
Biochemische Und Physiologische Effekte
Oxaliplatin has been shown to have a number of biochemical and physiological effects, including the inhibition of DNA synthesis and replication, the induction of DNA damage and apoptosis, and the inhibition of tumor angiogenesis. It has also been found to have anti-inflammatory and immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Oxaliplatin has several advantages for use in laboratory experiments, including its high potency and selectivity for cancer cells. However, it also has some limitations, including its potential toxicity and the need for specialized handling and storage.
Zukünftige Richtungen
There are several areas of future research for 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II), including the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Additionally, there is ongoing research into the mechanisms of action of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) and its potential use in combination with other chemotherapy drugs or targeted therapies. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) in the treatment of different types of cancer.
Wissenschaftliche Forschungsanwendungen
Oxaliplatin has been extensively studied for its anti-cancer properties, particularly in the treatment of colorectal cancer. It has also been investigated for its potential use in the treatment of other types of cancer, including ovarian, lung, and pancreatic cancer.
Eigenschaften
IUPAC Name |
3,4-diaminocyclohexan-1-ol;platinum(2+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH.Pt/c7-5-2-1-4(9)3-6(5)8;;;/h4-6,9H,1-3,7-8H2;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRRXEIHBNWKKZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1O)N)N.[Cl-].[Cl-].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2OPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922548 |
Source


|
| Record name | Platinum(2+) chloride--3,4-diaminocyclohexan-1-ol (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-3,4-diaminocyclohexanedichloroplatinum(II) | |
CAS RN |
117799-57-2 |
Source


|
| Record name | Dichloro-1-hydroxy-3,4-diaminocyclohexane platinum complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117799572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) chloride--3,4-diaminocyclohexan-1-ol (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

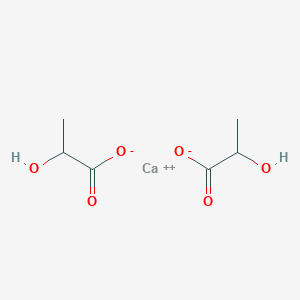
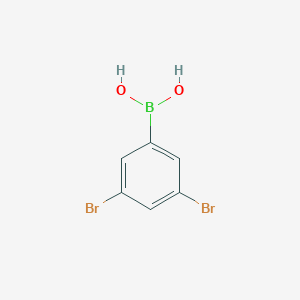
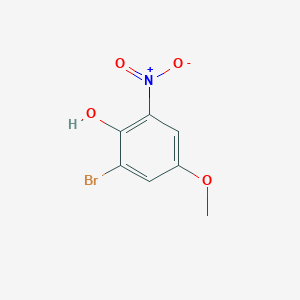
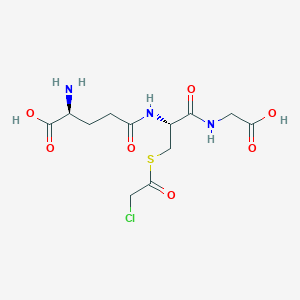
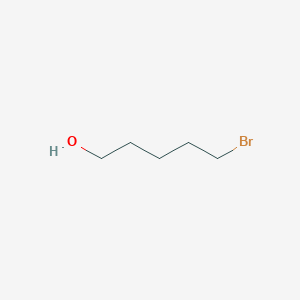
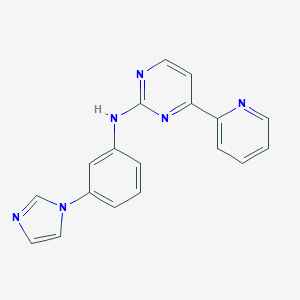
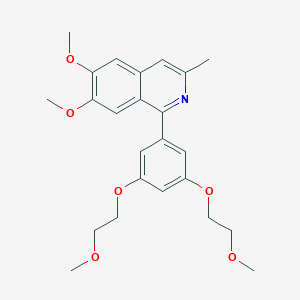
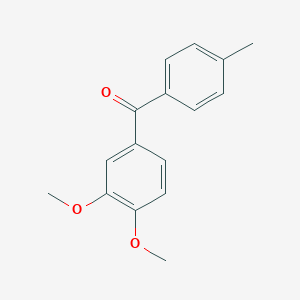
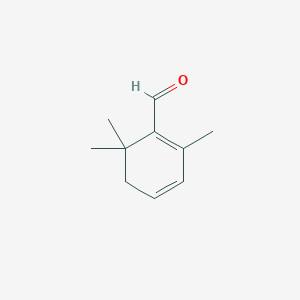
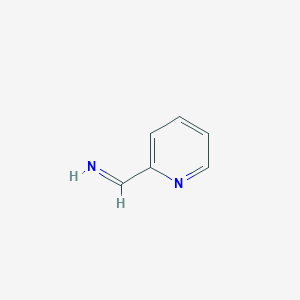
![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)
![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)

